pharmacological activity of 6,7,8,9-Tetrahydro-5h-pyrido[3,2-b]indole derivatives
pharmacological activity of 6,7,8,9-Tetrahydro-5h-pyrido[3,2-b]indole derivatives
An In-Depth Technical Guide to the Pharmacological Activity of 6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indole Derivatives
Introduction: The δ-Carboline Scaffold
The 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole scaffold, a hydrogenated form of δ-carboline, represents a compelling heterocyclic system in medicinal chemistry. As an isomer of the more extensively studied α, β, and γ-carbolines, this nucleus, which features a pyridine ring fused to an indole backbone, offers unique structural and electronic properties for drug design.[1] The indole moiety is a well-established "privileged scaffold," present in numerous natural products and synthetic pharmaceuticals, conferring a wide range of biological activities.[2][3][4] The tetrahydro-pyridyl portion adds conformational flexibility and a basic nitrogen atom, crucial for modulating physicochemical properties like solubility and for establishing key interactions with biological targets. While research on this specific isomer is still emerging compared to its counterparts, the broader pyridoindole class has demonstrated significant therapeutic potential, particularly in oncology, infectious diseases, and neurology.[1][5] This guide provides a comprehensive analysis of the known and potential pharmacological activities of 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole derivatives, grounded in mechanistic insights and established experimental validation.
Anticancer Activity: Targeting Cell Proliferation and Survival
Derivatives of various pyridoindole scaffolds have consistently shown notable cytotoxic effects against a spectrum of cancer cell lines.[1][6][7] The therapeutic potential of these compounds often stems from their ability to interfere with fundamental cellular processes required for tumor growth and survival.
Mechanism of Action
The anticancer mechanisms of pyridoindole derivatives are multifaceted and can be influenced by the specific isomeric scaffold and its substitution patterns. Key mechanisms observed in related carbolines include:
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Cell Cycle Arrest: A prominent feature of many pyrido[3,4-b]indole derivatives is the induction of cell cycle arrest, particularly at the G2/M phase.[6][7] This prevents cancer cells from proceeding through mitosis, ultimately leading to mitotic catastrophe and apoptosis. This effect is often linked to the inhibition of tubulin polymerization, a mechanism shared by several successful chemotherapeutic agents.[4]
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Enzyme Inhibition: Pyridoindoles have been shown to inhibit critical enzymes involved in cell signaling and proliferation. For instance, related compounds act as inhibitors of Cyclin-Dependent Kinases (CDKs) and Topoisomerases.[5] More recently, derivatives of the related 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole scaffold have been shown to downregulate the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the MAPK/ERK pathway that is often hyperactivated in cancer.[8]
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Induction of Apoptosis: By disrupting mitochondrial function and increasing intracellular levels of reactive oxygen species (ROS), these compounds can trigger the intrinsic apoptotic pathway, leading to programmed cell death.[4]
Structure-Activity Relationship (SAR)
For the broader class of pyridoindoles, SAR studies have revealed that substitutions at various positions can dramatically influence anticancer potency. For example, in a series of pyrido[3,4-b]indoles, the combination of a 1-naphthyl group at the C1 position and a methoxy group at the C6 position yielded the highest potency against a panel of breast, colon, melanoma, and pancreatic cancer cell lines.[6][7] Functionalization at the N-2 position of the tetrahydro-β-carboline scaffold has also been identified as a viable strategy to improve both aqueous solubility and biological activity.[8] These findings provide a rational basis for the design of novel 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole derivatives with optimized anticancer profiles.
Quantitative Anticancer Activity Data
The following table summarizes the antiproliferative activity of selected potent pyrido[3,4-b]indole derivatives against various human cancer cell lines, providing a benchmark for future studies on the [3,2-b] isomer.
| Compound | Derivative Information | Cell Line | Cancer Type | Activity (IC₅₀) | Reference |
| 11 | 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole | MDA-MB-468 | Triple-Negative Breast Cancer | 80 nM | [6] |
| 11 | 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole | HCT116 | Colon Cancer | 130 nM | [6] |
| 11 | 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole | A375 | Melanoma | 230 nM | [6] |
| 11 | 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole | Panc-1 | Pancreatic Cancer | 290 nM | [6] |
| 9 | N-2 functionalized 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | MCF-7 | Breast Cancer | Potent & Selective | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
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Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[1]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]
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Compound Treatment: Prepare serial dilutions of the test 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and non-toxic (typically <0.5%).
-
Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (solvent only) and a positive control (e.g., doxorubicin).
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Exposure: Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity
The indole nucleus is a core component of many compounds with potent antimicrobial properties.[9][10] The pyridoindole scaffold is no exception, with derivatives showing activity against a range of bacterial and fungal pathogens.[5]
Mechanism of Action
The antimicrobial action of indole-based compounds can arise from several mechanisms:
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Membrane Disruption: The lipophilicity of the scaffold, which can be enhanced by substituents like chlorine atoms, may facilitate its insertion into and disruption of microbial cell membranes, leading to leakage of cellular contents and cell death.[1]
-
Enzyme Inhibition: These compounds can inhibit essential microbial enzymes. For example, bacterial DNA gyrase B (GyrB) has been identified as a potential target.[11]
-
Efflux Pump Inhibition: Some indole derivatives have been shown to inhibit efflux pumps, such as the NorA efflux pump in Staphylococcus aureus, which are responsible for extruding antibiotics from the bacterial cell and conferring multidrug resistance.[9]
Quantitative Antimicrobial Activity Data
While specific data for 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole is limited, studies on other indole derivatives provide insight into their potential efficacy. The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial potency.
| Compound Class | Microorganism | Activity (MIC, µg/mL) | Reference |
| Indole-thiadiazole derivative | Bacillus subtilis | 3.125 | [9] |
| Indole-triazole derivative | Bacillus subtilis | 3.125 | [9] |
| Indole-triazole derivative | Methicillin-resistant S. aureus (MRSA) | 6.25 | [9] |
| Annulated pyrido[2,3-d]pyrimidine | Staphylococcus aureus | Moderate Activity |
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
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Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.
Neuroprotective and Neurological Activity
The carboline family of compounds, including pyridoindoles, is well-known for its interactions with the central nervous system (CNS).[1][5] Derivatives have shown potential as neuroprotective agents and as modulators of key neurological receptors.[12][13]
Mechanism of Action
-
Antioxidant and Radical Scavenging: Oxidative stress is a key pathological factor in many neurodegenerative diseases.[2][12] Pyridoindole derivatives, such as the well-studied stobadine, act as potent antioxidants and free radical scavengers, which may limit neuronal damage.[12]
-
Enzyme Inhibition: Inhibition of monoamine oxidase (MAO) enzymes is a therapeutic strategy for Parkinson's disease. The β-carboline structure is known to interact with MAO, suggesting that δ-carboline derivatives could share this property.[1][5]
-
Receptor Modulation: Certain tetrahydro-pyrido[3,4-b]indoles have been synthesized as potent and selective antagonists for the NR1A/2B subtype of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and excitotoxicity.[14]
Experimental Protocol: ROS Production Assay in Neuroblastoma Cells
This assay measures the ability of a compound to protect cells from oxidative stress-induced reactive oxygen species (ROS) production.
Principle: The cell-permeable dye 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF).
Step-by-Step Methodology:
-
Cell Culture: Seed SH-SY5Y human neuroblastoma cells in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.[2]
-
Pre-treatment: Treat the cells with the test pyridoindole derivatives at a desired concentration (e.g., 30 µM) for a specified pre-incubation period.
-
Oxidative Challenge: Induce oxidative stress by adding an ROS-generating agent, such as hydrogen peroxide (H₂O₂) (e.g., 500 µM), to the wells.[2]
-
Dye Loading: After the challenge period, wash the cells and incubate them with DCFH-DA (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C in the dark.[2]
-
Fluorescence Measurement: Wash the cells again to remove excess dye and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Analysis: A reduction in fluorescence intensity in compound-treated cells compared to cells treated with H₂O₂ alone indicates a protective, antioxidant effect.
Synthetic Strategies
The synthesis of the 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole core and its derivatives can be achieved through various organic chemistry methodologies. A notable approach involves the use of enaminones as versatile building blocks, which can undergo cyclization processes to form the target scaffold.[15] Additionally, organocatalyzed three-component reactions of 1-acetylindolin-3-ones, β,γ-unsaturated α-ketoesters, and amines have been developed to provide efficient access to polysubstituted 1H-pyrido[3,2-b]indoles under mild conditions.[5] These modern synthetic strategies allow for the facile generation of diverse libraries of compounds for pharmacological screening.
Conclusion and Future Perspectives
The 6,7,8,9-tetrahydro-5H-pyrido[3,2-b]indole scaffold is a promising, albeit underexplored, platform for the development of new therapeutic agents. Drawing from the extensive research on its isomers and the broader indole family, these δ-carboline derivatives hold considerable potential in oncology, infectious disease, and neurology. Future research should focus on the targeted synthesis and screening of novel derivatives to establish specific structure-activity relationships for this scaffold. Elucidating their precise mechanisms of action through advanced molecular and cellular biology techniques will be critical for translating their pharmacological potential into viable clinical candidates. The versatility of the indole ring, combined with the unique features of the fused tetrahydro-pyridine system, ensures that these compounds will remain an active area of investigation in the quest for novel drugs.[4]
References
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Benabbou, A., Khibech, O., Touzani, R., Ziyat, H., & Harrad, M. A. (n.d.). Synthesis of 6,7,8,9‐tetrahydro‐5H‐pyrido [3, 2‐b]indol‐9‐ones from enaminones. ResearchGate. Available at: [Link]
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Discovery and synthesis of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one-based novel chemotype CCR2 antagonists via scaffold hopping strategy. (2018). Bioorganic & Medicinal Chemistry. Available at: [Link]
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Shirinzadeh, H., Süzen, S., Altanlar, N., & Westwell, A. D. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
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Gupta, A. K., & Sharma, M. (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]
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(n.d.). Facile synthesis of pyrido[3,2-b]indole via multicomponent reaction strategy under aerobic conditions. ResearchGate. Available at: [Link]
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Patil, S. A., et al. (n.d.). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b] indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Longdom Publishing. Available at: [Link]
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(2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PMC. Available at: [Link]
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(n.d.). Three Dimensional Quantitative Structure-Activity Relationship of 5H-Pyrido[4,3-b]indol-4-carboxamide JAK2 Inhibitors. PMC. Available at: [Link]
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(n.d.). Development of the New Group of Indole-Derived Neuroprotective Drugs Affecting Oxidative Stress. PMC. Available at: [Link]
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Sharapova, A. V., Blokhina, S. V., Ol'khovich, M. V., Volkova, T. V., & Perlovich, G. L. (2018). New derivatives of hydrogenated pyrido[4,3-b]indoles as potential neuroprotectors. ScienceOpen. Available at: [Link]
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El-Sayed, N. N. E., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link]
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(n.d.). Structure-activity relationship for a series of 2-substituted 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indoles: Potent subtype-selective inhibitors of (NMDA) receptors. Academia.edu. Available at: [Link]
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(n.d.). 6,7,8,9-Tetrahydro-5h-pyrido[3,2-b]indole. PubChem. Available at: [Link]
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(n.d.). Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines. PubMed. Available at: [Link]
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Patil, S. A. (2020). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b] indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Asian Journal of Pharmaceutical Technology and Innovation. Available at: [Link]
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